3-(3-Iodophenyl)oxetane-3-carboxylic acid
Overview
Description
“3-(3-Iodophenyl)oxetane-3-carboxylic acid” is a chemical compound with the molecular formula C10H9IO3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of oxetane derivatives like “this compound” often involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide .Molecular Structure Analysis
The molecular structure of “this compound” consists of an oxetane ring attached to a carboxylic acid group and a 3-Iodophenyl group .Chemical Reactions Analysis
Oxetanes, including “this compound”, can undergo various chemical reactions. For instance, they can be accessed from enantioenriched epoxides with full retention of enantiomeric purity . The formation of the oxetane ring from an epoxide requires moderate heating and a certain amount of activation energy .Scientific Research Applications
Bioisosteric Applications in Drug Discovery
Oxetanes, including structures similar to 3-(3-Iodophenyl)oxetane-3-carboxylic acid, are explored for their bioisosteric properties, where they serve as isosteres for the carbonyl moiety of the carboxylic acid functional group. This application is based on the premise that oxetanes can replace commonly employed functionalities like gem-dimethyl or carbonyl groups, leading to significant changes in a molecule's physical properties such as solubility, lipophilicity, and metabolic stability. These alterations often result in enhanced pharmacokinetic profiles for potential drug candidates (Lassalas et al., 2017; Wuitschik et al., 2010).
Synthetic Methodologies for Oxetane Cores
The synthesis of oxetane cores, including derivatives of this compound, is a critical area of research. Techniques such as the Paternò-Büchi photochemical [2 + 2] cycloaddition have been employed to construct the oxetane ring, enabling the synthesis of all four stereoisomers of 3-amino-2-oxetanecarboxylic acid (oxetin) on a gram scale. This demonstrates the versatility of oxetanes as scaffolds in synthetic organic chemistry and their potential in drug synthesis (Kassir et al., 2016).
Novel Synthetic Routes for Oxetane Derivatives
Research has also focused on developing new synthetic routes to access structurally diverse oxetane derivatives. For example, gold-catalyzed synthesis offers a practical approach to synthesizing oxetan-3-ones from readily available propargylic alcohols, demonstrating the oxetane ring's facile formation. This method underscores the oxetane's value as a substrate in drug discovery and highlights innovative strategies to generate these compounds efficiently (Ye et al., 2010).
Future Directions
Oxetanes, including “3-(3-Iodophenyl)oxetane-3-carboxylic acid”, are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are attracting the attention of pharmacologists, physicians, and chemists as important motives for discovering new drugs .
Properties
IUPAC Name |
3-(3-iodophenyl)oxetane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGNJKVAYGJCMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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